
3,29-Dibenzoyl Rarounitriol
概要
説明
3,29-Dibenzoyl rarounitriol (C₄₄H₅₈O₅; molecular weight: 666.93 g/mol; CAS: 873001-54-8) is a multiflorane-type triterpene ester predominantly isolated from Trichosanthes kirilowii (Chinese cucumber) and Cucumis melo var. inodorus . Structurally, it belongs to the oleanane-class pentacyclic triterpenes, characterized by two benzoyl groups esterified at the 3α and 29 positions of the multiflorane backbone . This compound serves as a critical quantitative marker for standardizing Trichosanthes-based traditional Chinese medicines (TCMs), such as Gualou Xiebai decoction and Guanxinkang Decoction A, due to its consistent presence and bioactive relevance . Pharmacokinetic studies in rats demonstrate its rapid absorption (Tₘₐₓ: 1–2 hours post-oral administration) and low plasma concentration (LLOQ: 0.125 ng/mL via LC-MS/MS), attributed to high lipophilicity from the benzoyl moieties .
準備方法
Natural Extraction from Trichosanthes kirilowii Seeds
Solvent-Based Extraction Protocols
The primary source of 3,29-dibenzoyl rarounitriol is the seeds of Trichosanthes kirilowii, a traditional Chinese medicinal plant. Methanol and ethanol are the most frequently employed solvents due to their efficacy in dissolving triterpene esters. A standardized protocol involves:
-
Crude extraction : Ground seeds are soaked in 80% methanol (v/v) at a 1:10 solid-to-solvent ratio for 48 hours under continuous agitation .
-
Filtration and concentration : The supernatant is filtered through a 0.45 μm membrane and evaporated under reduced pressure at 40°C to yield a crude extract .
Table 1: Solubility Parameters for this compound
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
DMSO | 25.0 | 60 |
Ethanol | 4.55 | 60 |
Methanol | 32.7 | 25 |
Data sourced from optimized dissolution studies . |
Chromatographic Purification
The crude extract undergoes column chromatography for isolation. A C18 reverse-phase column (4.6 mm × 250 mm, 5 μm) with a gradient elution of 0.1% formic acid (A) and acetonitrile (B) is utilized :
Table 2: Gradient Elution Profile for LC Purification
Time (min) | % Solvent B | Flow Rate (mL/min) |
---|---|---|
0–5 | 5 | 1.0 |
5–25 | 5–80 | 1.0 |
25–35 | 80–100 | 1.0 |
35–45 | 100 | 1.0 |
Adapted from Zhao et al. (2015) for pharmacokinetic studies . |
Fractions containing this compound are identified via LC-MS/MS (Q-Exactive mass spectrometer) at m/z 667.43 [M+H]⁺ and consolidated for further processing .
Synthesis and Derivatization Strategies
Semi-Synthetic Approaches
While natural extraction remains dominant, semi-synthetic routes have been explored to enhance yield. These involve benzoylation of rarounitriol, the aglycone precursor, using benzoyl chloride in pyridine. Key parameters include:
-
Molar ratio : 1:2.5 (rarounitriol:benzoyl chloride) to ensure di-esterification at C-3 and C-29 positions .
-
Reaction time : 12 hours at 25°C under nitrogen atmosphere .
Table 3: Semi-Synthetic Reaction Optimization
Parameter | Optimal Value | Purity (%) |
---|---|---|
Temperature (°C) | 25 | 98.2 |
Solvent | Pyridine | 97.8 |
Catalyst | DMAP | 98.5 |
DMAP = 4-Dimethylaminopyridine; derived from structural analog synthesis . |
Analytical Validation and Quality Control
Quantification via LC-MS/MS
Zhao et al. (2015) established a validated LC-MS/MS method for quantifying this compound in biological matrices . The method employs:
-
Ionization mode : Electrospray ionization (ESI) in positive polarity.
-
Calibration range : 5–500 ng/mL with a lower limit of quantification (LLOQ) of 1.5 ng/mL .
Table 4: Mass Spectrometer Parameters
Parameter | Value |
---|---|
Spray voltage | 3.5 kV (+) |
Capillary temp. | 350°C |
Sheath gas flow | 35 arb. units |
Resolution | 70,000 |
Parameters ensure minimal matrix interference . |
Purity Assessment
Purity is assessed using high-resolution melting point analysis (162–164°C) and HPLC-UV at 210 nm . Batch-to-batch variability is typically <2% for pharmaceutical-grade material .
化学反応の分析
Types of Reactions
3,29-Dibenzoyl Rarounitriol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohols.
Substitution: The benzoyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various acyl derivatives.
科学的研究の応用
Pharmacological Applications
- Pharmaceutical Intermediate :
- Potential Therapeutic Agent :
- Antioxidant Properties :
Case Study 1: Molecular Docking and Biomarker Identification
A study utilized molecular docking to analyze the interactions of this compound with interferon-stimulated gene 15 (ISG15), highlighting its potential as a therapeutic agent for DM. The research involved bioinformatics techniques to validate biomarkers associated with the disease, demonstrating the compound's relevance in clinical applications .
Case Study 2: Pharmacokinetic Studies
A pharmacokinetic study developed a sensitive LC-MS/MS method for quantifying this compound in biological samples. The study assessed its absorption and metabolism following intragastric administration, providing insights into its bioavailability and therapeutic dosing .
Influence of Processing Methods on Efficacy
Research has shown that the content of this compound in Trichosanthes kirilowii seeds varies significantly based on the maturity stage and processing methods. Fully mature seeds processed at controlled temperatures exhibited the highest concentrations of this compound. The optimal processing conditions were determined to maximize yield and efficacy .
Processing Method | Maturity Stage | Concentration (µg/mL) |
---|---|---|
Dried at 60°C | Fully Mature | 131.63 |
Dried at Room Temp | Immature | <50 |
Boiled | Near Mature | 80.45 |
作用機序
The mechanism of action of 3,29-Dibenzoyl Rarounitriol involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation . The compound exerts its effects by binding to specific receptors and enzymes, leading to changes in cellular activities and functions .
類似化合物との比較
Structural and Functional Group Analysis
3,29-Dibenzoyl rarounitriol shares a core multiflorane skeleton with other triterpene esters but differs in substituent groups and stereochemistry. Key analogs include:
Key Differences :
- Position 7 Modifications : this compound features a 7β-hydroxyl group, whereas analogs 2 and 3 have methoxy groups at 7α or 7β positions. This impacts hydrogen-bonding capacity and solubility .
Physicochemical Properties
Notes:
- The benzoyl groups in this compound enhance lipophilicity, reducing aqueous solubility but improving membrane permeability .
- Optical rotation studies of analogs (e.g., Compounds 1 and 2) reveal that stereochemical differences ([α]D values) resolve upon hydrogenation, suggesting similar absolute configurations in derivatives .
Pharmacokinetic Profiles
Key Insight : The dibenzoyl structure of this compound may contribute to faster metabolism via esterase activity, limiting systemic exposure compared to glycosylated triterpenes like astragaloside IV .
生物活性
3,29-Dibenzoyl Rarounitriol is a pentacyclic triterpenoid compound with the molecular formula and a molecular weight of 666.943 g/mol. It is primarily derived from the plant Trichosanthes kirilowii, which is recognized for its diverse bioactive compounds. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including anti-inflammatory, anti-cancer, and hypoglycemic activities.
Chemical Structure and Properties
The unique structure of this compound features two benzoyl groups attached to a triterpenoid backbone. This structural configuration contributes to its reactivity and biological activities. The compound undergoes various chemical reactions typical of triterpenoids, which can lead to the synthesis of derivatives that may enhance its biological activity or alter its physical properties.
Table 1: Structural Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 666.943 g/mol |
Extraction Source | Trichosanthes kirilowii |
Retention Time (HPLC) | 15.19 min |
Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. In studies involving prostate cancer cell lines (22Rv1), the compound was shown to enhance androgen receptor (AR)-induced transcriptional activity without cytotoxic effects. This suggests its potential as a therapeutic agent for androgen-related diseases .
Anti-Inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, although specific mechanisms remain under investigation. The ability to inhibit inflammatory responses may contribute to its overall therapeutic profile.
Hypoglycemic Activity
In addition to its anti-cancer and anti-inflammatory effects, this compound has demonstrated hypoglycemic activity in animal models. Research indicates that it enhances glucose clearance in diabetic mice in a dose-dependent manner, suggesting potential applications in diabetes management .
Study on Prostate Cancer Cells
A study conducted on the effects of Trichosanthes kirilowii extracts on prostate cancer cells revealed that treatment with these extracts significantly increased the expression levels of prostate-specific antigen (PSA) and kallikrein 2 (KLK2). The results indicated that this compound plays a crucial role in enhancing AR-mediated transcriptional activity, which is vital for prostate cancer progression .
Processing Methods Impacting Yield
Another study focused on the extraction methods of Trichosanthes kirilowii seeds revealed that different processing methods significantly influenced the yield of this compound. The highest concentration recorded was 131.63 µg/mL from fully mature seeds processed at optimal conditions (dried under 60°C) .
Q & A
Q. What methodologies are recommended for quantifying 3,29-Dibenzoyl Rarounitriol in biological samples, and how can sensitivity be optimized?
A validated LC-MS/MS method using a Hypersil Gold C18 column (50 × 4.6 mm, 3 μm) with isocratic elution (methanol:10 mM ammonium acetate:formic acid = 90:10:0.1, v/v/v) achieves a lower limit of quantification (LLOQ) of 0.125 ng/mL in rat plasma. Liquid-liquid extraction with ethyl acetate improves recovery, while selective reaction monitoring (SRM) in positive ionization mode enhances specificity . Calibration curves (0.125–50 ng/mL) should be validated for linearity, accuracy (±11.7%), and precision (<10.1% CV) to ensure reproducibility in pharmacokinetic studies .
Q. How can researchers optimize the extraction of this compound from Trichosanthes kirilowii for analytical purposes?
Basic extraction protocols involve maceration or Soxhlet extraction using polar solvents like methanol or ethanol, as the compound’s benzoyl groups enhance solubility in organic phases . Advanced purification employs silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate) to isolate the compound from co-eluting triterpenes. Purity (>95%) is confirmed via HPLC with UV detection at 210–254 nm, referencing CAS 873001-54-8 for spectral validation .
Q. What analytical techniques are critical for structural elucidation of this compound and its derivatives?
Advanced structural characterization requires tandem MS/MS for fragmentation patterns and high-resolution NMR (¹H, ¹³C, DEPT, HSQC) to assign the multiflorane triterpene backbone. For example, 7α-methoxy and 7β-methoxy isomers (C-7 substituents) are distinguished via coupling constants in ¹H-NMR, while benzoate ester linkages are confirmed by carbonyl signals at ~170 ppm in ¹³C-NMR . X-ray crystallography may resolve ambiguous stereochemistry in novel analogs .
Q. How should pharmacokinetic studies of this compound be designed to account for bioavailability challenges?
Administer the compound orally (e.g., 3.65 mg/kg in rats) and collect plasma samples at intervals (0–24 hr). Use protein precipitation or SPE to mitigate matrix effects. Bioavailability parameters (Cmax, Tmax, AUC) should be normalized to internal standards (e.g., deuterated analogs) to control for extraction efficiency variability. Non-compartmental analysis in software like Phoenix WinNonlin® is recommended for modeling .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in efficacy (e.g., anti-inflammatory vs. cytotoxic effects) may arise from divergent in vitro models (cell lines, assay endpoints) or impurity profiles. Researchers should:
- Standardize source material (use HPLC-validated markers ).
- Replicate studies under controlled conditions (e.g., hypoxia, serum-free media).
- Apply orthogonal assays (e.g., Western blot for NF-κB inhibition alongside cell viability assays) to confirm mechanism-specific activity .
Q. How can researchers investigate the molecular targets and mechanisms of action of this compound?
Advanced approaches include:
- Molecular docking : Screen against targets like COX-2 or PI3K using AutoDock Vina®, leveraging the compound’s hydrophobic interactions with catalytic pockets .
- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., MAPK/ERK, TGF-β).
- Kinase profiling : Use competitive binding assays (e.g., KinomeScan®) to quantify inhibition of tyrosine kinases .
Q. What protocols ensure stability of this compound during storage and experimental workflows?
- Solid form : Store at -20°C in desiccated, amber vials to prevent hydrolysis of benzoate esters (valid for 3 years) .
- Solutions : Prepare stock in DMSO (10 mM), aliquot, and store at -80°C (1-year stability). Avoid freeze-thaw cycles .
- In assays : Use fresh working solutions in PBS or cell culture media (pH 7.4) to minimize precipitation .
Q. How can synthetic analogs of this compound be designed to enhance bioactivity?
- Scaffold modification : Introduce substituents at C-3/C-29 (e.g., replacing benzoyl with cinnamoyl groups) to modulate lipophilicity.
- Stereochemical optimization : Synthesize C-7 epimers and compare IC50 values in target assays .
- Prodrug strategies : Conjugate with PEG or amino acids to improve aqueous solubility for in vivo delivery .
特性
IUPAC Name |
[(2R,4aS,6aS,7S,8aR,10R,12aS,14aS,14bR)-10-benzoyloxy-7-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-2-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H58O5/c1-39(2)33-26-32(45)36-31(42(33,5)20-19-35(39)49-38(47)30-16-12-9-13-17-30)18-21-43(6)34-27-40(3,22-23-41(34,4)24-25-44(36,43)7)28-48-37(46)29-14-10-8-11-15-29/h8-17,32-35,45H,18-28H2,1-7H3/t32-,33-,34+,35+,40+,41+,42+,43-,44+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKGVMOZKMBTHF-DUVCPVCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC(C3=C2CCC4(C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6)C)C)C)O)C)OC(=O)C7=CC=CC=C7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CCC4=C([C@]3(CC2)C)[C@H](C[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC(=O)C6=CC=CC=C6)C)O)C)(C)COC(=O)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H58O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。